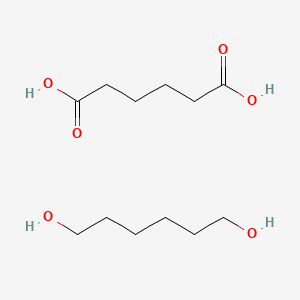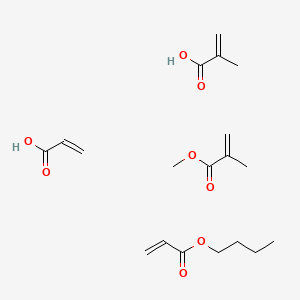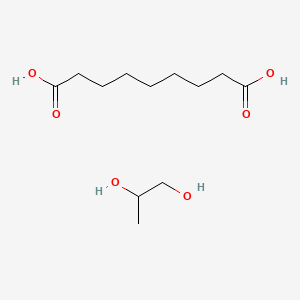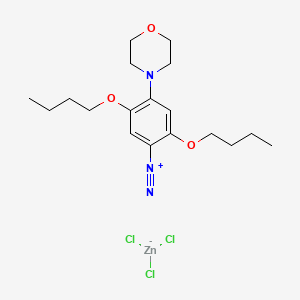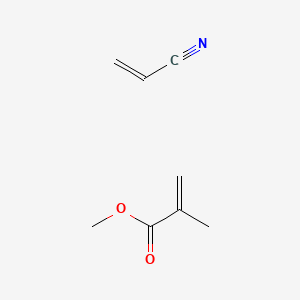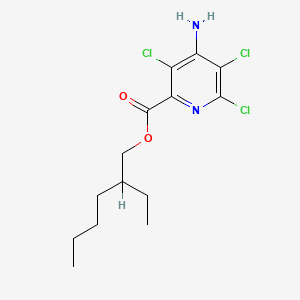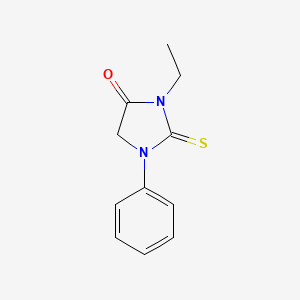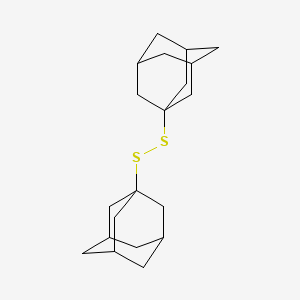
DI(1-ADAMANTYL) DISULFIDE
描述
DI(1-ADAMANTYL) DISULFIDE is a chemical compound with the molecular formula C20H30S2 and a molecular weight of 334.582 g/mol . This compound is characterized by its unique tricyclic structure, which consists of two tricyclo(3.3.1.13,7)dec-1-yl groups connected by a disulfide bond. The compound is known for its stability and distinctive chemical properties.
准备方法
The synthesis of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) typically involves the reaction of tricyclo(3.3.1.13,7)dec-1-yl thiol with an oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2). The reaction is usually carried out under mild conditions to prevent the decomposition of the tricyclic structure .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
DI(1-ADAMANTYL) DISULFIDE undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using strong oxidizing agents such as peracids.
Reduction: The disulfide bond can be reduced to form the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tricyclic groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents such as dichloromethane or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
DI(1-ADAMANTYL) DISULFIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in studying protein folding and disulfide bond formation in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) in drug delivery and as a component of pharmaceutical formulations.
作用机制
The mechanism of action of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in stabilizing protein structures and facilitating redox reactions. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and the modulation of redox states.
Molecular targets and pathways involved in the compound’s action include thiol-disulfide exchange reactions and redox signaling pathways. These interactions can influence various cellular processes, such as protein folding, enzyme activity, and oxidative stress responses.
相似化合物的比较
DI(1-ADAMANTYL) DISULFIDE can be compared with other disulfide-containing compounds, such as:
Di-1-adamantyl disulfide: Similar in structure but with adamantyl groups instead of tricyclo(3.3.1.13,7)dec-1-yl groups. It has different reactivity and stability profiles.
Di-tert-butyl disulfide: Contains tert-butyl groups, which confer different steric and electronic properties compared to tricyclo(3.3.1.13,7)dec-1-yl groups.
Di-phenyl disulfide: Contains phenyl groups, leading to different chemical behavior and applications in organic synthesis.
The uniqueness of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) lies in its tricyclic structure, which imparts distinct physical and chemical properties compared to other disulfide compounds .
属性
IUPAC Name |
1-(1-adamantyldisulfanyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIBKZXLUKRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SSC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188447 | |
| Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34895-45-9 | |
| Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034895459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


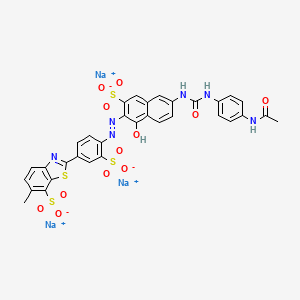
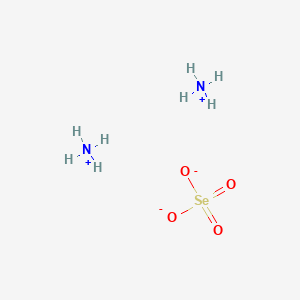
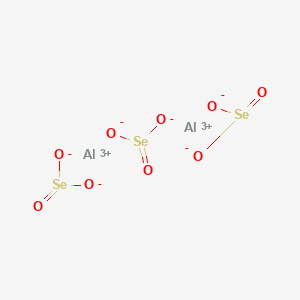
![BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER](/img/structure/B1620135.png)



